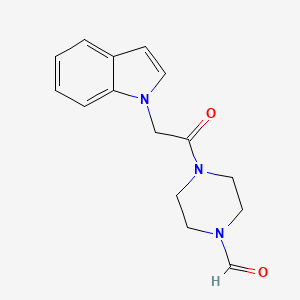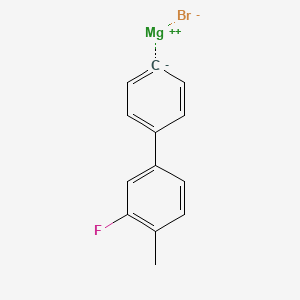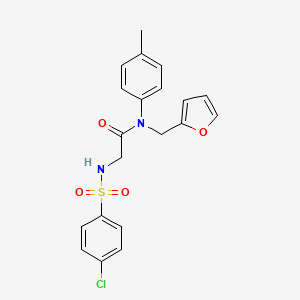![molecular formula C17H13Cl2N3OS2 B14878649 (Z)-2-(benzo[d]thiazol-2-ylthio)-N'-(2,6-dichlorobenzylidene)propanehydrazide](/img/structure/B14878649.png)
(Z)-2-(benzo[d]thiazol-2-ylthio)-N'-(2,6-dichlorobenzylidene)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(benzo[d]thiazol-2-ylthio)-N’-(2,6-dichlorobenzylidene)propanehydrazide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(benzo[d]thiazol-2-ylthio)-N’-(2,6-dichlorobenzylidene)propanehydrazide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones.
Thioether Formation: The thiazole derivative is then reacted with a suitable alkylating agent to form the thioether linkage.
Hydrazone Formation: The final step involves the condensation of the thioether derivative with 2,6-dichlorobenzaldehyde in the presence of a hydrazine derivative to form the hydrazone linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the hydrazone linkage, potentially leading to the formation of amines.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Thiazole derivatives are often studied for their catalytic properties in various organic reactions.
Material Science: These compounds can be used in the development of new materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: Thiazole derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains.
Anticancer Agents: Some thiazole derivatives are being investigated for their anticancer properties, targeting specific cellular pathways.
Industry
Agriculture: These compounds can be used as pesticides or herbicides.
Pharmaceuticals: They are potential candidates for drug development due to their diverse biological activities.
Mechanism of Action
The mechanism of action of (Z)-2-(benzo[d]thiazol-2-ylthio)-N’-(2,6-dichlorobenzylidene)propanehydrazide is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or DNA, leading to the modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(benzo[d]thiazol-2-ylthio)-N’-(benzylidene)propanehydrazide: Lacks the dichloro substitution on the benzylidene moiety.
(Z)-2-(benzo[d]thiazol-2-ylthio)-N’-(2,6-difluorobenzylidene)propanehydrazide: Contains fluorine atoms instead of chlorine.
Uniqueness
The presence of the 2,6-dichlorobenzylidene moiety in (Z)-2-(benzo[d]thiazol-2-ylthio)-N’-(2,6-dichlorobenzylidene)propanehydrazide may confer unique biological activities or chemical properties compared to its analogs. The dichloro substitution can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C17H13Cl2N3OS2 |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(Z)-(2,6-dichlorophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C17H13Cl2N3OS2/c1-10(24-17-21-14-7-2-3-8-15(14)25-17)16(23)22-20-9-11-12(18)5-4-6-13(11)19/h2-10H,1H3,(H,22,23)/b20-9- |
InChI Key |
OWGGOZUGOSNXBF-UKWGHVSLSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C\C1=C(C=CC=C1Cl)Cl)SC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C=CC=C1Cl)Cl)SC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine](/img/structure/B14878567.png)





![9-Thia-1-azaspiro[5.5]undecan-4-ol](/img/structure/B14878586.png)

![9-(2,2,2-Trifluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14878605.png)

![1-(hydroxymethyl)-N,N-dimethylimidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B14878630.png)

![3-(1H-benzotriazol-1-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B14878640.png)

